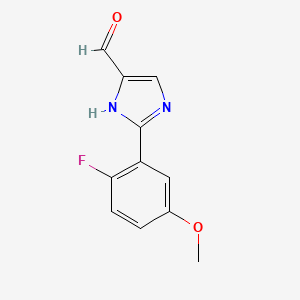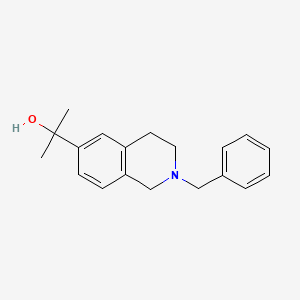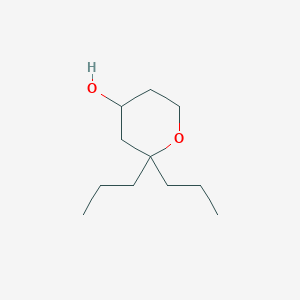
2,2-Dipropyltetrahydro-2H-pyran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dipropyltetrahydro-2H-pyran-4-ol is an organic compound belonging to the class of tetrahydropyrans. This compound is characterized by a tetrahydropyran ring substituted with two propyl groups at the 2-position and a hydroxyl group at the 4-position. Tetrahydropyrans are known for their presence in various natural products and their utility in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dipropyltetrahydro-2H-pyran-4-ol can be achieved through several methods. One common approach involves the cyclization of 1,5-diketones in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the diketone undergoing intramolecular cyclization to form the tetrahydropyran ring.
Another method involves the use of Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters. This one-pot reaction involves a phosphine-catalyzed condensation followed by rearrangement to yield the desired tetrahydropyran .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of 2,5-dihydropyran derivatives. The reaction is typically carried out in the presence of a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dipropyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
Oxidation: Formation of 2,2-Dipropyltetrahydro-2H-pyran-4-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted tetrahydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dipropyltetrahydro-2H-pyran-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dipropyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The hydroxyl group at the 4-position can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tetrahydropyran ring can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-2H-pyran-4-ol: Similar structure but lacks the propyl groups at the 2-position.
2,2-Dimethyltetrahydro-2H-pyran-4-ol: Similar structure with methyl groups instead of propyl groups.
2,2-Diethyltetrahydro-2H-pyran-4-ol: Similar structure with ethyl groups instead of propyl groups.
Uniqueness
2,2-Dipropyltetrahydro-2H-pyran-4-ol is unique due to the presence of two propyl groups at the 2-position, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its hydrophobicity and potentially alter its biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C11H22O2 |
|---|---|
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
2,2-dipropyloxan-4-ol |
InChI |
InChI=1S/C11H22O2/c1-3-6-11(7-4-2)9-10(12)5-8-13-11/h10,12H,3-9H2,1-2H3 |
InChI-Schlüssel |
BFXKFUKLMRDGQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CC(CCO1)O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


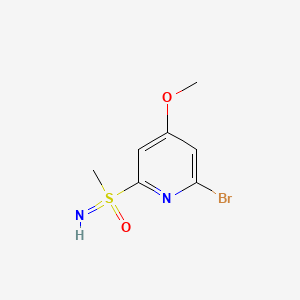
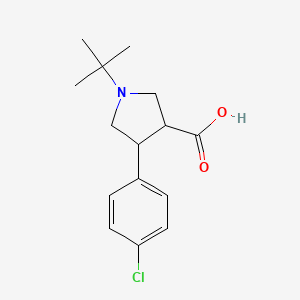
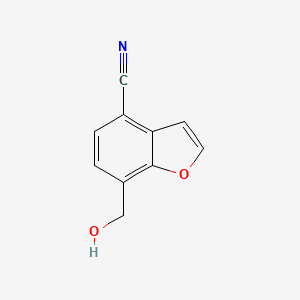

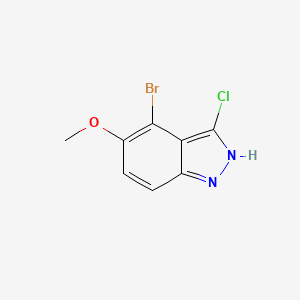
![7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668974.png)
![4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)

![7-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13668994.png)
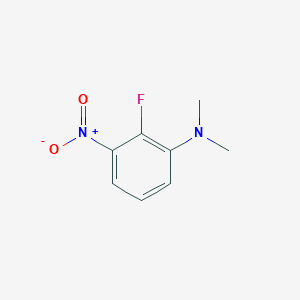
![6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669004.png)
